N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of sulfonamide, chlorophenyl, and pyrrolidine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the sulfonamide intermediate, which is then coupled with the chlorophenyl and pyrrolidine derivatives under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and verify the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings or the pyrrolidine moiety .
Scientific Research Applications
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings and pyrrolidine moiety contribute to hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-BROMOPHENYL)SULFONYL]BENZOYL}-L-VALINE: Shares the sulfonamide and aromatic ring features but differs in the substituents and overall structure.
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}: Contains a pyrimidine ring instead of the pyrrolidine moiety.
Uniqueness
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various research fields, making it a valuable compound for further exploration .
Properties
Molecular Formula |
C21H24ClN3O4S |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24ClN3O4S/c1-3-14(2)24-30(28,29)19-10-6-17(7-11-19)23-21(27)15-12-20(26)25(13-15)18-8-4-16(22)5-9-18/h4-11,14-15,24H,3,12-13H2,1-2H3,(H,23,27) |
InChI Key |
RSLQBSOHJZLLTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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